molecular formula C6H7ClO2 B12663971 4-Chlorohexa-2,4-dienoic acid CAS No. 97552-61-9

4-Chlorohexa-2,4-dienoic acid

Cat. No.: B12663971
CAS No.: 97552-61-9
M. Wt: 146.57 g/mol
InChI Key: FBHZRIIRIRXHEM-QSDRKMMISA-N
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Description

4-Chlorohexa-2,4-dienoic acid is an organic compound with the molecular formula C6H7ClO2 It is characterized by the presence of a chloro group attached to a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorohexa-2,4-dienoic acid can be achieved through several methods. One common approach involves the chlorination of hexa-2,4-dienoic acid. This reaction typically requires the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorohexa-2,4-dienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chlorohexa-2,4-dienoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Chlorohexa-2,4-dienoic acid involves its interaction with various molecular targets. The chloro group and the conjugated diene system play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, and its diene system can participate in cycloaddition reactions. These interactions are mediated through specific pathways involving nucleophiles and electrophiles .

Comparison with Similar Compounds

Uniqueness: 4-Chlorohexa-2,4-dienoic acid is unique due to the presence of the chloro group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable compound in synthetic organic chemistry and various industrial applications .

Properties

CAS No.

97552-61-9

Molecular Formula

C6H7ClO2

Molecular Weight

146.57 g/mol

IUPAC Name

(2E,4Z)-4-chlorohexa-2,4-dienoic acid

InChI

InChI=1S/C6H7ClO2/c1-2-5(7)3-4-6(8)9/h2-4H,1H3,(H,8,9)/b4-3+,5-2-

InChI Key

FBHZRIIRIRXHEM-QSDRKMMISA-N

Isomeric SMILES

C/C=C(/C=C/C(=O)O)\Cl

Canonical SMILES

CC=C(C=CC(=O)O)Cl

Origin of Product

United States

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